(1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with butylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology
Its derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising scaffold for the design of new therapeutic agents .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers, dyes, and catalysts .
Mechanism of Action
The mechanism of action of (1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of (1-Butyl-3,5-dimethyl-1h-pyrazol-4-yl)methanamine.
1-Butyl-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the methanamine group.
(1-Butyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
This compound is unique due to the presence of both the butyl and methanamine groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
(1-butyl-3,5-dimethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-13-9(3)10(7-11)8(2)12-13/h4-7,11H2,1-3H3 |
InChI Key |
FNNTVBKNOKCLBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.